Met-Leu-Phe acetate salt
Description
Contextualization within Chemoattractant Peptide Research
The study of Met-Leu-Phe acetate (B1210297) salt is deeply embedded within the broader field of chemoattractant peptide research. Chemoattractant peptides are a class of molecules that induce the directed migration of cells, a fundamental process in inflammation and immune responses. nih.gov An essential function of the host's defense mechanism is the capacity of inflammatory cells to identify and react to minute concentrations of these chemoattractant substances. nih.gov These peptides guide inflammatory cells to their targets and trigger biological functions such as degranulation, the release of oxygen radicals, phagocytosis, and the production of eicosanoids. nih.gov
Among the various chemoattractants, which include the activated complement fragment C5a, leukotriene B4 (LTB4), and a large family of chemokines, N-formylated peptides originating from bacteria play a crucial role. ingentaconnect.com These peptides are recognized by specific receptors on phagocytic leukocytes, such as neutrophils and monocytes, initiating a cascade of events to combat infection. ingentaconnect.comnih.gov The tripeptide N-formylmethionyl-leucyl-phenylalanine (fMLP), often studied as its acetate salt for solubility and stability, is a classic and potent example of such a bacterial-derived chemoattractant. ingentaconnect.compsu.edu Its well-defined structure and potent biological activity have made it a cornerstone for investigating the mechanisms of chemotaxis and receptor-ligand interactions. pnas.org
Historical Development and Significance of Formyl Peptide Research
The field of formyl peptide research began with the observation that bacteria release substances that attract leukocytes. In 1975, Schiffman and his colleagues reported that N-formylated peptides could elicit neutrophil chemotaxis and induce the release of lysosomal enzymes from these cells. nih.gov This discovery was a significant breakthrough, providing a molecular basis for the recognition of bacterial products by the innate immune system. oup.com Subsequent research led to the purification and identification of N-formyl-methionyl-leucyl-phenylalanine (fMLP) from the supernatants of gram-negative bacteria as a highly potent leukocyte chemoattractant. ingentaconnect.comebi.ac.uk
A pivotal development in this field was the discovery of specific cell surface receptors for these formylated peptides, now known as Formyl Peptide Receptors (FPRs). pnas.orgoup.com These receptors belong to the G protein-coupled receptor (GPCR) superfamily. ingentaconnect.com The identification of FPRs not only explained the high sensitivity and specificity of leukocytes to formylated peptides but also opened up new avenues for research into signal transduction pathways in immune cells. ingentaconnect.comnih.gov Initially, research focused on the role of FPRs in mediating host defense against bacterial infections. However, it was later discovered that mitochondria, due to their evolutionary origin from bacteria, also produce N-formylated peptides upon tissue damage. nih.gov This finding expanded the significance of formyl peptide research to include inflammatory responses to sterile injury and various diseases. nih.gov Over the past few decades, the research has evolved from simple chemotaxis assays to detailed molecular studies of receptor structure, ligand binding, signal transduction, and the physiological and pathological roles of the FPR family in various tissues and diseases, including neurodegenerative conditions and cancer. nih.govresearchgate.net
Overview of N-Formylmethionyl-Leucyl-Phenylalanine (fMLP) as a Model Agonist
N-Formylmethionyl-leucyl-phenylalanine (fMLP), often used in its acetate salt form (Met-Leu-Phe acetate salt with a formyl group on the methionine), is the most extensively studied and prototypical agonist for the Formyl Peptide Receptor 1 (FPR1). ingentaconnect.comebi.ac.ukmdpi.com It is a synthetic tripeptide that mimics the N-terminal sequence of proteins released by bacteria. pubcompare.aigoogle.com Due to its potent and specific activity, fMLP has become a model chemoattractant for studying a wide range of cellular responses in phagocytic leukocytes. ingentaconnect.com
Binding of fMLP to FPR1 on cells like neutrophils and monocytes triggers a variety of pro-inflammatory responses. mdpi.com These include:
Chemotaxis: The directed migration of cells along a concentration gradient of fMLP towards the site of infection or inflammation. ingentaconnect.com
Degranulation: The release of lysosomal enzymes and other antimicrobial agents from intracellular granules. nih.gov
Oxidative Burst: The production of reactive oxygen species (ROS), such as superoxide (B77818) anions, which are essential for killing pathogens. cdnsciencepub.com
Calcium Mobilization: A rapid increase in intracellular calcium concentration, which acts as a second messenger in various signaling pathways. ebi.ac.uk
The well-defined structure-activity relationship of fMLP and its analogs has been instrumental in mapping the ligand-binding pocket of FPR1 and in the development of specific antagonists. pnas.org The ease of its synthesis and its potent biological effects have solidified the role of fMLP as an indispensable tool in immunology and cell biology research, facilitating our understanding of innate immunity and inflammation. ingentaconnect.com
| Property | Value | Source |
| Molecular Formula | C21H31N3O5S | sigmaaldrich.com |
| Molecular Weight | 437.55 g/mol | sigmaaldrich.com |
| Appearance | Powder | sigmaaldrich.com |
| Purity (HPLC) | ≥97% | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
| Receptor | Ligand | Biological Response |
| FPR1 | fMLP | Chemotaxis, Degranulation, Oxidative Burst, Calcium Mobilization |
| FPR2/ALX | Lipoxin A4, Serum Amyloid A | Pro- and Anti-inflammatory responses |
| FPR3 | Unknown endogenous ligands | Less characterized, potential role in inflammation |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-13(2)11-16(22-18(24)15(21)9-10-28-3)19(25)23-17(20(26)27)12-14-7-5-4-6-8-14/h4-8,13,15-17H,9-12,21H2,1-3H3,(H,22,24)(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDYFPCQVUOJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875277 | |
| Record name | MET-LEU-PHE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20875277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Structural Research Investigations of Met Leu Phe Acetate Salt
Synthetic Methodologies for Met-Leu-Phe and its N-Formylated Derivatives
The synthesis of the chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) and its derivatives is crucial for studying their biological functions and structure-activity relationships. Both solution-phase and solid-phase synthesis methods have been successfully employed.
Chemical Synthesis Approaches for Peptide Formation
Classical solution-phase synthesis has been utilized to produce fMLP. nih.gov One approach involves the mixed anhydride (B1165640) procedure. nih.gov In this method, the peptide is assembled, and the N-terminal formyl group is introduced by coupling formic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) to the partially protected tripeptide. nih.gov The final product is then obtained after deprotection. nih.gov
Solid-phase peptide synthesis (SPPS) offers a more streamlined alternative with simplified purification of intermediates. researchgate.net The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used. researchgate.netbeilstein-journals.org This process begins with the immobilization of the C-terminal amino acid, phenylalanine, onto a solid support resin. researchgate.netbeilstein-journals.org Subsequently, the Fmoc protecting group is removed, and the next amino acids, leucine (B10760876) and methionine, are sequentially coupled using coupling reagents like diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netbeilstein-journals.org On-resin formylation of the N-terminus can then be carried out, followed by cleavage from the resin and purification to yield the final peptide. researchgate.netbeilstein-journals.org
Strategies for Derivatization and Analog Preparation
The development of fMLP analogues has been a significant area of research to understand its interaction with its receptor and to develop potential therapeutic agents. nih.gov Modifications can be made at several positions of the peptide. ingentaconnect.com
Strategies for creating analogues include:
N-terminal modifications: Replacing the formyl group with other chemical moieties. ingentaconnect.comaai.org For instance, substitution with a butyloxylcarbonyl group can result in an antagonistic peptide. aai.org
Amino acid substitutions: Replacing the original amino acids (methionine, leucine, or phenylalanine) with natural or synthetic amino acids. ingentaconnect.com This includes using conformationally restricted amino acids to mimic the native structure or introducing residues with different properties to probe receptor binding pockets. capes.gov.br For example, analogues have been synthesized where methionine is replaced by glutamine, asparagine, or serine. nih.gov
C-terminal modifications: Altering the C-terminal carboxyl group, such as through esterification. ingentaconnect.com Benzyl (B1604629) ester and benzylamide derivatives of fMLP have shown increased activity compared to the free acid form. ingentaconnect.com
These derivatization strategies have led to the creation of a wide array of fMLP analogues, including peptidomimetics, which are designed to mimic the structure and function of the original peptide. nih.gov
Synthesis of Labeled Peptides for Receptor and Functional Assays
To study the interaction of fMLP with its receptors and to perform functional assays, labeled versions of the peptide are essential. nih.govmoravek.com Radiolabeling is a common technique used for this purpose. nih.govmoravek.com
Methods for synthesizing labeled peptides include:
Isotopic Labeling: Incorporating stable isotopes like 13C and 15N into the peptide structure. researchgate.netbeilstein-journals.org Fully 13C/15N-labeled fMLP has been synthesized using Fmoc solid-phase peptide synthesis with labeled amino acid precursors. researchgate.netbeilstein-journals.org This type of labeling is particularly useful for solid-state NMR spectroscopy studies. beilstein-journals.orgresearchgate.net
Radiolabeling: Introducing radioactive isotopes such as tritium (B154650) (3H), iodine-125 (B85253) (125I), or fluorine-18 (B77423) (18F). rsc.orguochb.cz Radiolabeled fMLP is used in receptor binding assays to determine binding affinity. nih.gov For example, intrinsically labeled f-Nle-Leu-[3H]Phe has been used to identify and characterize the fMLP receptor on neutrophils. researchgate.net The development of radiofluorinated analogues is also being explored for potential use in PET imaging. researchgate.net
Fluorescent Labeling: Attaching fluorescent probes to the peptide. While less detailed in the provided context, fluorescently labeled peptides are generally used in various bio-imaging and assay techniques.
The synthesis of these labeled peptides often requires specialized techniques to handle the radioactive or isotopic materials safely and efficiently. moravek.comuochb.cz
Structure-Activity Relationship (SAR) Studies of N-Formylmethionyl-Leucyl-Phenylalanine Analogues
Structure-activity relationship (SAR) studies of fMLP and its analogues have provided significant insights into the molecular requirements for binding to and activating its receptors. ingentaconnect.com These studies involve systematically modifying the peptide's structure and evaluating the impact on its biological activity. ingentaconnect.com
Elucidation of the Critical Role of the N-Formyl Group in Receptor Potency
The N-formyl group at the N-terminus of fMLP plays a crucial role in its high potency. mdpi.comnih.gov While not an absolute requirement for receptor binding, its presence significantly enhances the peptide's activity. ingentaconnect.comnih.gov
Key findings regarding the N-formyl group include:
Increased Potency: The N-formylated version of a peptide is typically at least 100-fold more potent than its non-formylated counterpart. nih.gov
Hydrogen Bonding: The formyl group is believed to form a hydrogen bond with a hydrogen acceptor within the binding pocket of the formyl peptide receptor (FPR). nih.gov
Antagonist Development: Modification of the N-formyl group can lead to the development of FPR antagonists. For example, replacing it with a butyloxylcarbonyl group can create a peptide that binds to the receptor without activating it. aai.org
Complementary Interactions: Studies with analogues where the formamido group is replaced suggest that a strong hydrogen bond of the OH...O=C type can complement the weaker H-bonding interaction involving the formylic proton. nih.gov
| Modification of N-terminus | Effect on Activity | Reference |
| Removal of formyl group | At least 100-fold decrease in potency | nih.gov |
| Replacement with butyloxylcarbonyl | Results in an antagonistic peptide | aai.org |
Positional and Substituent Effects of Amino Acid Residues (Methionine, Leucine, Phenylalanine)
The specific amino acid residues at each position of the fMLP tripeptide and their side chains are critical determinants of its biological activity. researchgate.net
Methionine (Position 1):
The methionine residue at the N-terminus is crucial for optimal activity. Its side chain is thought to occupy a hydrophobic pocket within the receptor. nih.gov
The sulfur atom in the methionine side chain may interact with a positively charged region of the receptor. nih.gov
Analogues with substitutions at this position, such as with ethionine or S-methylcysteine, are less active. researchgate.net Similarly, replacing methionine with more polar residues like glutamine, asparagine, or serine also affects biological responses. nih.gov
Leucine (Position 2):
Replacing leucine with a constrained amino acid like proline results in a loss of chemotactic activity, suggesting that some conformational flexibility at this position is necessary for receptor recognition. tdl.orgresearchgate.net
Phenylalanine (Position 3):
The phenylalanine residue at the C-terminus is a major contributor to the peptide's high activity. researchgate.net
The position of phenylalanine is critical; its presence at the C-terminus of a tripeptide confers maximum activity, whereas its placement in the second position does not contribute more than other hydrophobic amino acids. researchgate.net
Modifications to the aromatic ring of phenylalanine can influence activity. For example, substitutions at the para-position of the aromatic ring have been shown to alter the peptide's ability to stimulate chemotaxis and superoxide (B77818) production. nih.gov
The C-terminal carboxyl group of phenylalanine is also important for biological activity. Esterification of this group can lead to more active compounds. ingentaconnect.com
| Position | Amino Acid | Importance for Activity | Example of Modification Effect | Reference |
| 1 | Methionine | Optimal activity, hydrophobic interaction | Replacement with ethionine or polar amino acids reduces activity. | nih.govresearchgate.netnih.gov |
| 2 | Leucine | Hydrophobicity, conformational flexibility | Replacement with proline abolishes activity. | nih.govtdl.orgresearchgate.net |
| 3 | Phenylalanine | High activity, C-terminal positioning is critical | Esterification of the C-terminal carboxyl group increases activity. | ingentaconnect.comresearchgate.net |
Impact of N-Terminal and C-Terminal Modifications on Biological Activity
The biological activity of the chemotactic peptide Met-Leu-Phe is highly sensitive to modifications at both its N-terminus and C-terminus. Research into these modifications has been crucial for understanding the structure-activity relationships that govern its interaction with formyl peptide receptors (FPR). ingentaconnect.com
The N-terminal formyl group is considered essential for high-affinity binding and potent biological activity. aai.org Studies have demonstrated that replacing the N-terminal formyl group with a tert-butyloxycarbonyl (Boc) group results in a dramatic loss of activity, indicating the formyl group's critical role in receptor recognition. mdpi.com The formyl group is considered mandatory for maximum binding activity. aai.org Some substitutions at the N-terminus have been shown to produce high-affinity antagonists for the formyl peptide receptor. ingentaconnect.com
Modifications at the C-terminus of the phenylalanine residue also significantly influence the peptide's efficacy. Esterification of the C-terminal carboxylic acid group, such as creating a methyl ester, does not lead to a loss of biological activity. ingentaconnect.commdpi.com In fact, certain derivatives, including benzyl esters and benzylamide derivatives, have been found to be more active than the parent peptide. ingentaconnect.com Extending the peptide chain by linking other amino acid residues to the C-terminus can also alter biological effects. ingentaconnect.com C-terminal amidation is another common modification that can enhance biological activity by increasing the peptide's stability and making its structure more analogous to that of a native protein. For example, research on analogues such as formyl-Met-Ile-Phe-Leu derivatives, which feature a C-terminal modification, demonstrated that they act as more potent full agonists than the original formyl-Met-Leu-Phe. nih.gov
| Terminal | Modification Type | Reported Effect on Biological Activity | Reference |
|---|---|---|---|
| N-Terminal | Replacement of formyl group with tert-butyloxycarbonyl (Boc) | Dramatic loss of activity | mdpi.com |
| N-Terminal | Other substitutions | Can produce potent antagonists | ingentaconnect.com |
| C-Terminal | Methyl Esterification | Maintains similar activity to the parent compound | ingentaconnect.commdpi.com |
| C-Terminal | Benzyl Esterification / Benzylamide Formation | Increased activity | ingentaconnect.com |
| C-Terminal | Amidation | May enhance biological activity and stability | |
| C-Terminal | Addition of Leucine (formyl-Met-Ile-Phe-Leu) | Acts as a more potent full agonist | nih.gov |
Investigation of Peptide Backbone Analogues (e.g., thioamide, amidoxime (B1450833), cyanoamidine)
To investigate the role of the peptide backbone in biological function, researchers have synthesized and studied analogues of Met-Leu-Phe with modified peptide bonds. These modifications include the substitution of the amide bond's oxygen with sulfur (thioamide) or with substituted nitrogen functions (amidoxime, cyanoamidine). cdnsciencepub.comcdnsciencepub.com The synthesis of these analogues often uses thioamides as key precursors. cdnsciencepub.comresearchgate.net
The biological activity of these backbone-modified analogues varies significantly depending on the specific modification. The introduction of a thioamide function into the peptide backbone generally leads to a suppression of biological activity. cdnsciencepub.com An exception is when the modification is at the N-terminal formyl group, creating a thioformyl (B1219250) group; even in this case, activity is depressed by 60-70%. cdnsciencepub.com
In contrast, when the backbone thioamide is converted to an amidoxime function, biological activity is significantly restored. cdnsciencepub.com However, analogues with cyanoamidine linkages fail to recover activity, suggesting that the specific electronic and steric properties of the amidoxime are more favorable for receptor interaction. cdnsciencepub.com
| Backbone Analogue | Description | Impact on Biological Activity | Reference |
|---|---|---|---|
| Thioamide | Replacement of a peptide bond oxygen with sulfur (C=S) | Suppresses activity | cdnsciencepub.com |
| Amidoxime | Derived from thioamide precursor | Significantly restores activity | cdnsciencepub.com |
| Cyanoamidine | Derived from thioamide precursor | Activity is not restored | cdnsciencepub.com |
Solid-State Stability Research and Degradation Mechanisms of Peptide Formulations
The chemical stability of peptides in the solid state is a critical factor for their formulation and storage. Peptide drugs, including salts like Met-Leu-Phe acetate (B1210297) salt, can undergo various degradation reactions even in solid form. researchgate.netnih.gov Common degradation pathways include oxidation, cyclization, deamidation, and hydrolysis. researchgate.netsci-hub.se The physical state (crystalline vs. amorphous) and the presence of moisture can significantly influence the rate and nature of these reactions by affecting molecular mobility. researchgate.netresearchgate.net
For peptides containing methionine, such as Met-Leu-Phe, oxidation is a primary degradation pathway. sci-hub.se The methionine residue is susceptible to oxidation, forming methionine sulfoxide (B87167). sci-hub.se Solid-state oxidation studies have been conducted on related compounds, including N-formyl-Met-Leu-Phe methyl ester. researchgate.netsci-hub.se These investigations help in understanding the degradation mechanisms and developing strategies to improve the stability of peptide formulations. Research on other peptide acetate salts, such as Met-enkephalin acetate salt, also provides insights into potential stability challenges. sci-hub.se
Cyclization is another potential solid-state reaction for peptides, although it has been more extensively studied in compounds like ACE inhibitors. researchgate.netsci-hub.se The stability of pharmaceutical salts can also be influenced by factors such as potential dissociation in the presence of moisture, which can alter the local pH and catalyze degradation reactions. nih.gov Understanding these mechanisms is essential for designing stable solid dosage forms of peptide-based therapeutics. researchgate.net
| Degradation Pathway | Description | Influencing Factors | Reference |
|---|---|---|---|
| Oxidation | Reaction with oxygen, particularly affecting methionine residues to form sulfoxides. | Presence of oxygen, temperature, moisture content. | researchgate.netsci-hub.se |
| Cyclization | Intramolecular reaction leading to the formation of a cyclic derivative. | Molecular mobility, temperature. | researchgate.netsci-hub.se |
| Deamidation | Hydrolysis of the side-chain amide group in asparagine or glutamine residues. | Moisture content, pH, temperature. | nih.gov |
| Hydrolysis | Cleavage of peptide bonds. | Water absorption, which enhances molecular mobility. | researchgate.netresearchgate.net |
Receptor Interaction and Ligand Binding Dynamics of N Formylmethionyl Leucyl Phenylalanine
Characterization of Formyl Peptide Receptor (FPR) Family Interactions
While sharing sequence homology, the three FPRs exhibit distinct ligand-binding properties and functional roles. frontiersin.orgescholarship.org The interaction of fMLP with each receptor subtype is characterized by different affinities and subsequent cellular responses.
FPR1 is the high-affinity receptor for fMLP. ebi.ac.ukgenecards.org The binding of fMLP to FPR1 initiates a cascade of intracellular signaling events, including G protein activation, calcium mobilization, and the production of reactive oxygen species, which are essential for chemotaxis and phagocytosis. molbiolcell.orgnih.govmdpi.com Studies have shown that fMLP and other N-formylated peptides are potent agonists for FPR1, effectively triggering pro-inflammatory responses. mdpi.combiorxiv.org
Binding studies on human neutrophils have revealed that FPR1 has a high-affinity binding site for fMLP with a dissociation constant (Kd) of approximately 2 ± 0.7 nM. bohrium.com Another study using a fluorescently labeled fMLP analog on transfected cells reported a Kd of 3.3 nM. nih.gov The interaction is highly specific, and residues Arg-84 and Lys-85 in the first extracellular loop of FPR1 have been identified as playing a major role in ligand binding. nih.gov The N-formyl group on the methionine residue is a critical determinant for high-affinity interaction with FPR1. mdpi.com
Table 1: Binding Affinity of fMLP for FPR1
| Cell Type | Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Human Neutrophils | fMLP | 2 ± 0.7 nM | bohrium.com |
| L1-2 Pre-B Cells (FPR1 transfected) | N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein | 3.3 nM | nih.gov |
| HL60-FPR1 Cells | WKYMVm-FITC | 0.5 nM | tpu.ru |
| RBL-FPR1 Cells | WKYMVm-FITC | 0.4 nM | tpu.ru |
In contrast to FPR1, FPR2 is generally considered a low-affinity receptor for fMLP. mdpi.com While fMLP can activate FPR2, it does so with lower potency compared to its action on FPR1. FPR2 displays a broader ligand specificity and can be activated by a variety of other molecules, including both pro-inflammatory and anti-inflammatory mediators. mdpi.comwikipedia.org For instance, FPR2 shows a higher affinity for longer N-formylated peptides and those with positive charges at the C-terminus. mdpi.com
FPR3, the least characterized member of the family, does not appear to bind fMLP or other common N-formyl peptides that activate FPR1 and FPR2. frontiersin.orgwikipedia.org It is suggested that FPR3 may have its own distinct set of ligands and functions, potentially acting as a "decoy" receptor to modulate inflammatory responses by internalizing its specific ligands. nih.gov
Table 2: Comparative Ligand Interactions of the FPR Family
| Receptor | fMLP Affinity | Key Ligands | Primary Function in Relation to fMLP | Reference |
|---|---|---|---|---|
| FPR1 | High | N-formylated peptides (e.g., fMLP) | Pro-inflammatory, chemotaxis | ebi.ac.ukmdpi.com |
| FPR2 | Low | N-formylated peptides, lipoxin A4, resolvins, serum amyloid A | Dual pro- and anti-inflammatory roles | mdpi.comwikipedia.org |
| FPR3 | None | F2L, Humanin | Largely unknown, potential decoy receptor | nih.govfrontiersin.orgwikipedia.org |
Quantitative Analysis of Receptor Binding Kinetics
The interaction between fMLP and its receptors is a dynamic process involving association and dissociation of the ligand. Quantitative analysis of these kinetics is crucial for understanding the initiation and termination of the cellular response.
Studies have shown that the binding of fMLP to its receptors is rapid, with adhesion of cells being detectable as early as 30 to 60 seconds after fMLP addition. nih.gov The presence of guanine (B1146940) nucleotides, such as GTP, can modulate the binding affinity of the receptor, suggesting a dynamic regulation of receptor-G protein coupling. scispace.com Specifically, guanine nucleotides have been shown to accelerate the dissociation of fMLP from its receptor, facilitating the termination of the signal. scispace.com
Furthermore, analysis of agonist binding has revealed that the dissociation constant (Kd) for high-affinity agonist binding is approximately 100-fold lower than the EC50 value for GTPase activation, indicating that the receptor can exist in a state of low agonist affinity that still couples efficiently to G proteins. nih.gov This suggests a complex relationship between ligand binding and G protein activation, where not all receptor binding events lead to maximal downstream signaling.
Mechanisms of Receptor Internalization and Regulation upon Ligand Binding
Continuous exposure to a ligand like fMLP would be detrimental to the host; therefore, robust mechanisms are in place to terminate the signal. frontiersin.org A key regulatory process is receptor internalization, which removes the receptors from the cell surface, thereby desensitizing the cell to further stimulation. frontiersin.orgescholarship.org
Upon fMLP binding, FPR1 undergoes phosphorylation by G protein-receptor kinases (GRKs). molbiolcell.org This phosphorylation promotes the binding of arrestin proteins to the receptor. frontiersin.orgmolbiolcell.org Arrestin binding not only uncouples the receptor from its G protein, effectively halting signal transduction, but also targets the receptor for internalization. frontiersin.orgacs.org
While fMLP itself is internalized through a classic coated-pit pathway, the internalization of FPR1 has been reported to occur via a clathrin-independent pathway, possibly involving caveolae-like structures. molbiolcell.orgnih.gov Following internalization, the receptor can be either degraded or dephosphorylated and recycled back to the cell surface, a process that contributes to the resensitization of the cell. acs.org The process of FPR1 internalization is critical for regulating neutrophil chemotaxis, acting as a termination signal for migration. escholarship.org In contrast, FPR2 internalization is crucial for the resolution of inflammation, as the internalized receptor can inhibit pro-inflammatory signaling pathways like NF-κB. frontiersin.org
Intracellular Signaling Pathways Elicited by Met Leu Phe Acetate Salt
G Protein-Coupled Receptor (GPCR) Signal Transduction Mechanisms
Met-Leu-Phe acetate (B1210297) salt initiates its effects by binding to a class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs). nih.gov In humans, two main high-affinity receptors for fMLP have been identified: FPR1 and FPR2 (also known as formyl peptide receptor-like 1, FPRL1). bohrium.comresearchgate.net The binding of fMLP to these seven-transmembrane domain receptors induces a conformational change, which in turn activates heterotrimeric G proteins associated with the intracellular domains of the receptor. acs.orgnih.gov
The activated G protein, typically of the Gi family, exchanges guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). nih.gov This leads to the dissociation of the G protein into its α and βγ subunits. nih.gov Both the Gα-GTP and the Gβγ dimer can then interact with and modulate the activity of various downstream effector enzymes and ion channels, thereby propagating the signal into the cell. researchgate.netqiagen.com This initial step is fundamental for the subsequent activation of a multitude of signaling cascades that orchestrate the cellular response to fMLP.
Regulation of Intracellular Calcium Ion Mobilization
A hallmark of fMLP-induced cell activation is a rapid and transient increase in the intracellular concentration of calcium ions (Ca²⁺). This process is initiated by the G protein subunits, which activate phospholipase C (PLC). researchgate.netqiagen.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). qiagen.com
IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This initial release of calcium from intracellular stores is often followed by an influx of extracellular calcium through plasma membrane channels, further elevating the cytosolic Ca²⁺ concentration. researchgate.net This elevation in intracellular calcium is a critical signal that influences a wide range of cellular processes, including degranulation, chemotaxis, and the activation of calcium-dependent enzymes.
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades
The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a variety of cellular activities, including gene expression, proliferation, differentiation, and apoptosis. Met-Leu-Phe acetate salt is a potent activator of several MAPK pathways in leukocytes.
In neutrophils, fMLP stimulation leads to the robust activation of the p38 MAPK pathway. nih.govjci.org This activation is mediated by upstream kinases, including MAP kinase kinase 3 (MKK3). nih.gov Once activated, p38 MAPK phosphorylates and activates a number of downstream targets. A key substrate of p38 MAPK is MAPK-activated protein kinase-2 (MAPKAPK-2). The activation of the p38 MAPK/MAPKAPK-2 axis is essential for various neutrophil functions, including the production of superoxide (B77818) anions, which are critical for microbial killing.
Met-Leu-Phe also stimulates the activation of the extracellular signal-regulated kinase (ERK) pathway, another major branch of the MAPK family. nih.govjci.org The activation of ERK in response to fMLP is typically rapid and transient. This pathway is initiated by upstream activators such as Raf and MAP ERK kinase kinase-1 (MEKK1). jci.org The activation of the ERK pathway has been implicated in the regulation of cell migration and other cellular responses. Interestingly, the activation of the ERK pathway by fMLP can be blocked by pertussis toxin, indicating its dependence on Gi protein signaling. jci.org
Involvement of Phosphoinositide 3-Kinase (PI3K) Pathway
The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade activated by this compound. bohrium.comresearchgate.net Upon fMLP receptor activation, PI3K is recruited to the plasma membrane where it phosphorylates phosphoinositides to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). PIP₃ acts as a docking site for various signaling proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as protein kinase B). The activation of the PI3K/Akt pathway is involved in a wide array of cellular functions, including cell survival, proliferation, and migration.
Role of Protein Kinase C (PKC) in Signal Propagation
Protein kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in signal transduction. qiagen.com As mentioned earlier, the hydrolysis of PIP₂ by PLC generates diacylglycerol (DAG), which is a key activator of conventional and novel PKC isoforms. qiagen.com The increase in intracellular Ca²⁺ concentration also contributes to the activation of conventional PKC isoforms. Once activated, PKC can phosphorylate a broad range of substrate proteins, thereby regulating diverse cellular processes such as degranulation, gene expression, and the oxidative burst. The activation of PKC is an integral part of the signaling network initiated by Met-Leu-Phe, contributing to the full spectrum of cellular responses. bohrium.com
Cytoskeletal Remodeling and F-Actin Polymerization
The N-formylated tripeptide, N-formylmethionyl-leucyl-phenylalanine (fMLP), the active component of this compound, is a potent chemoattractant that initiates a cascade of intracellular events in leukocytes, most notably dramatic alterations in the actin cytoskeleton. wikipedia.org These changes are fundamental to cell motility, phagocytosis, and other essential functions of immune cells like neutrophils. Stimulation of cells with this compound leads to a rapid and transient polymerization of globular actin (G-actin) into filamentous actin (F-actin), a process critical for cellular activation. nih.gov
Upon exposure to fMLP, neutrophils undergo a swift reorganization of their actin network. This response is characterized by a rapid polymerization of actin that is maximal within approximately 45 seconds, followed by a period of F-actin depolymerization over the subsequent minutes. semanticscholar.org This dynamic process of polymerization and depolymerization is sequential and dose-dependent in terms of the maximum F-actin content achieved and the rate of depolymerization. semanticscholar.org However, the initial rate of polymerization appears to be independent of the fMLP concentration. semanticscholar.org This rapid actin polymerization is a receptor-mediated event, as the addition of fMLP to lysed cells does not induce any change in the actin state. nih.gov
Concurrent with these changes in F-actin content, the cell undergoes significant morphological alterations. Initially, F-actin is diffusely organized, but as depolymerization occurs, it redistributes to focal concentrations, particularly in the lamellipodium—a broad, flattened extension at the leading edge of the cell. semanticscholar.orgnih.gov This redistribution is associated with a change in cell shape from rounded to a polarized form, which is essential for directed movement. semanticscholar.orgnih.gov
The signaling pathways that couple fMLP receptor activation to actin nucleation are complex. Studies in permeabilized neutrophils have identified at least two pathways involving the Rho-family GTPase, Cdc42, that link the N-formyl receptor to actin nucleation. nih.gov The GTPase Rac2 is also critically involved; neutrophils from Rac2 knockout mice exhibit markedly impaired actin polymerization in response to fMLP. nih.gov Furthermore, phosphoinositides, specifically phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), are necessary for fMLP-induced actin nucleation. nih.gov The process also involves the Arp2/3 complex, a key actin nucleator, whose activity is linked to signaling molecules like the Wiskott-Aldrich syndrome protein (WASP). nih.govnih.gov
The critical role of actin polymerization in the cellular response to fMLP is underscored by studies using cytoskeletal inhibitors. Pre-treatment of cells with inhibitors like cytochalasin D or latrunculin A, which interfere with actin filament dynamics, can prevent or significantly inhibit fMLP-induced actin polymerization. nih.govresearchgate.net
Research Findings on fMLP-Induced Actin Dynamics
The kinetics of actin polymerization and the effects of inhibitors have been quantified in various studies, providing insight into the underlying mechanisms.
Table 1: Time Course of F-Actin Content Changes in Neutrophils After fMLP Stimulation
| Time After Stimulation | Relative F-Actin Content (Ratio to Control) | Key Event |
| 0 s | 1.0 | Basal State |
| 45 s | ~2.0 | Peak Polymerization |
| 5-10 min | Intermediate Level (above basal) | Depolymerization / Steady State |
This table summarizes the typical kinetic profile of F-actin content in neutrophils following stimulation with fMLP at 25°C, as quantified by fluorescence analysis of nitrobenzoxadiazole-phallacidin-stained cells. semanticscholar.org
Table 2: Effect of Inhibitors on fMLP-Stimulated F-Actin Polymerization in Neutrophils
| Inhibitor | Concentration | Effect on Basal F-Actin Level | Effect on fMLP-Stimulated F-Actin Increase |
| Cytochalasin D | 1 x 10⁻⁵ M | Dose-dependent increase | Complete inhibition |
| Latrunculin A | ≥ 1 x 10⁻⁶ M | Significant reduction | Complete inhibition |
This table presents data from flow cytometry analysis showing how pre-incubation with cytoskeletal inhibitors affects both the baseline F-actin content and the cell's ability to polymerize actin in response to fMLP stimulation. researchgate.net
Immunological and Inflammatory Cell Responses Mediated by Met Leu Phe Acetate Salt
Neutrophil Activation and Functional Modulation
Neutrophils are the first line of defense against invading pathogens, and their rapid recruitment and activation at sites of infection are crucial for host defense. nih.govfrontiersin.org Met-Leu-Phe is a key mediator of neutrophil activation, influencing a spectrum of their functions from migration to antimicrobial activities.
Met-Leu-Phe is a well-established chemoattractant that induces the directed migration of neutrophils towards a concentration gradient, a process fundamental to their accumulation at inflammatory sites. wikipedia.orgqiagen.com This response is mediated through the activation of FPRs, which are G protein-coupled receptors. qiagen.com The binding of fMLP to its receptor initiates signaling pathways that lead to the polymerization of actin, resulting in cellular polarization and the formation of lamellipodia, which are essential for cell movement. qiagen.com
Studies have shown that the signaling pathways for neutrophil chemotaxis are complex and can be hierarchical. For instance, chemoattractants like fMLP are considered "end-type" chemoattractants and can dominate over intermediate ones like interleukin-8 (IL-8). nih.govscilit.com Triggering the FPR with fMLP can lead to the desensitization of the receptor to subsequent fMLP stimulation, a mechanism that helps regulate the inflammatory response. scilit.com
Table 1: Effects of Met-Leu-Phe on Neutrophil Chemotaxis
| Parameter | Observation | Significance | References |
|---|---|---|---|
| Directional Migration | Induces potent directed migration (chemotaxis). | Guides neutrophils to sites of infection/inflammation. | wikipedia.orgqiagen.com |
| Receptor | Primarily acts through Formyl Peptide Receptor 1 (FPR1). | Specific receptor-ligand interaction initiates the response. | scilit.com |
| Signaling Hierarchy | Dominant chemoattractant over mediators like IL-8. | Ensures a prioritized response to bacterial signals. | nih.govscilit.com |
| Receptor Desensitization | fMLP stimulation leads to homologous receptor desensitization. | Regulates and limits the duration of the chemotactic response. | scilit.com |
Upon activation by Met-Leu-Phe, neutrophils release the contents of their various intracellular granules, a process known as degranulation or exocytosis. caymanchem.com These granules contain a host of antimicrobial proteins and proteases that are essential for killing pathogens and modulating the inflammatory environment. Neutrophil granules are classified into different subsets, including primary (azurophilic), secondary (specific), and tertiary (gelatinase) granules, as well as secretory vesicles.
The release of these granules is a tightly regulated process. While fMLP is a potent stimulus for the exocytosis of secondary and tertiary granules, the release of primary granules, which contain the most potent microbicidal agents like myeloperoxidase and elastase, often requires a "priming" signal from other inflammatory mediators such as tumor necrosis factor-alpha (TNF-α). caymanchem.comoup.com This priming enhances the subsequent degranulation response to fMLP. For example, TNF-α priming markedly increases the release of elastase from azurophilic granules when neutrophils are subsequently stimulated with fMLP. caymanchem.comoup.com
A hallmark of neutrophil activation by Met-Leu-Phe is the rapid production of reactive oxygen species (ROS), a phenomenon known as the oxidative or respiratory burst. nih.gov This process is mediated by the activation of the multi-component enzyme NADPH oxidase. nih.gov Upon fMLP stimulation, cytosolic components of the NADPH oxidase complex translocate to the plasma membrane, where they assemble with membrane-bound subunits to form the active enzyme. This enzyme then catalyzes the production of superoxide (B77818) anions (O₂⁻) by transferring electrons from NADPH to molecular oxygen. nih.gov
The production of ROS is a critical antimicrobial mechanism, as these highly reactive molecules can directly kill pathogens. The fMLP-induced oxidative burst is typically rapid and transient, with receptor desensitization mechanisms playing a role in its termination. scilit.com Priming agents, such as TNF-α, can also potentiate the fMLP-stimulated ROS production, leading to a more robust antimicrobial response. nih.gov
Met-Leu-Phe plays a significant role in modulating the phagocytic capacity of neutrophils, a key process for the engulfment and elimination of pathogens. oup.comnih.gov Activation of FPRs by fMLP can enhance the phagocytosis of various bacteria, including both Gram-positive and Gram-negative species. oup.com This enhanced phagocytosis is a crucial component of the innate immune response, leading to more efficient clearance of invading microorganisms. frontiersin.org
Interestingly, the interplay between fMLP and other signaling molecules can lead to complex regulatory effects. For instance, while fMLP enhances phagocytosis, other molecules like platelet-derived growth factor (PDGF) can stimulate phagocytosis while simultaneously inhibiting the fMLP-induced oxidative burst, potentially as a mechanism to limit tissue damage from excessive ROS production. nih.gov The modulation of phagocytosis by fMLP is a critical aspect of its pro-inflammatory and antimicrobial functions. oup.comnih.gov
For neutrophils to migrate from the bloodstream to a site of inflammation, they must first adhere to the endothelial cells lining the blood vessels. Met-Leu-Phe influences this process by modulating the expression and avidity of adhesion molecules on the neutrophil surface. Stimulation with fMLP can lead to increased neutrophil adhesion and spreading on surfaces, which is a prerequisite for transmigration across the endothelium.
However, the relationship between chemotaxis and adhesion is complex. Some studies have shown that high concentrations of fMLP can lead to increased adhesion and spreading, which may, in turn, have a negative chemokinetic effect, meaning it can slow down or inhibit random migration to promote firm adhesion at the target site.
Macrophage Activation and Response Profiles
Met-Leu-Phe is also a recognized activator of macrophages, which are crucial phagocytic cells involved in both the initiation and resolution of inflammation. wikipedia.orgnih.gov Similar to neutrophils, macrophages express FPRs and respond to fMLP with a variety of functional changes. plos.orgnih.gov
The activation of macrophages by fMLP involves signaling pathways that include protein kinase C (PKC) and protein tyrosine kinases (PTKs). nih.gov This activation leads to a range of responses, including chemotaxis, phagocytosis, and the production of inflammatory mediators. caymanchem.complos.org For instance, fMLP can induce the migration of macrophages, although the responsiveness can vary between different macrophage populations (e.g., resident vs. inflammatory macrophages). nih.gov
The response of macrophages to fMLP is also influenced by their polarization state. Macrophages can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. Studies have shown that resting (M0) and pro-inflammatory M1 macrophages express FPR1 and migrate in response to fMLP. plos.orgresearchgate.net In contrast, alternatively activated M2 macrophages, which are typically induced by cytokines like IL-4 and IL-13, show reduced FPR1 expression and diminished chemotactic responses to fMLP. plos.orgresearchgate.net
Furthermore, fMLP can stimulate macrophages to produce and release pro-inflammatory cytokines, such as IL-1α, IL-1β, and IL-6. nih.gov This cytokine release contributes to the amplification of the inflammatory cascade and the recruitment of other immune cells to the site of infection.
Table 2: Met-Leu-Phe-Mediated Macrophage Responses
| Response | Description | Key Signaling Molecules | References |
|---|---|---|---|
| Chemotaxis | Induces directed migration, particularly in resting and M1 macrophages. | Formyl Peptide Receptors (FPRs) | plos.orgnih.govresearchgate.net |
| Activation | Stimulates a pro-inflammatory phenotype. | Protein Kinase C (PKC), Protein Tyrosine Kinases (PTKs) | nih.gov |
| Cytokine Production | Induces the expression and secretion of IL-1α, IL-1β, and IL-6. | G protein-coupled signaling | nih.gov |
| Polarization-Dependent Response | M1 macrophages are responsive, while M2 macrophages show reduced response. | Differential expression of FPR1. | plos.orgresearchgate.net |
Monocyte Chemoattraction and Functional Impact
N-formylmethionyl-leucyl-phenylalanine (fMLP), the active component of Met-Leu-Phe acetate (B1210297) salt, is a potent chemoattractant for monocytes, a type of white blood cell crucial to the immune response. wikipedia.orgoup.com However, not all human peripheral blood monocytes respond to this peptide. The monocyte population is composed of distinct subpopulations, with only a specific fraction, typically 20% to 40%, being capable of migrating in response to chemoattractants like fMLP. nih.gov This functional distinction is directly linked to the expression of specific cell surface receptors for the peptide. nih.govnih.gov The subpopulation of monocytes that actively migrates toward fMLP possesses high-affinity binding sites, whereas the non-migrating cells show little to no peptide binding, indicating a lack of these receptors. nih.govnih.gov
The interaction between fMLP and its receptor on responsive monocytes is specific and saturable. nih.gov Binding studies have determined that there are approximately 64,000 to 77,000 binding sites per cell. nih.gov The binding process is rapid, reaching equilibrium after 20 to 30 minutes at room temperature. nih.gov This binding initiates a cascade of functional responses beyond simple migration. One significant function is the production of reactive oxygen species, such as superoxide, which is a key component of the monocytic antibacterial arsenal. oup.comnih.gov
Interestingly, the chemical structure of fMLP can be altered by oxidation, which in turn affects its biological activity. Oxidized derivatives, such as F-met-leu-phe sulfoxide (B87167) and F-met-leu-phe sulfone, can still induce chemotaxis in monocytes, but at concentrations 10- to 100-fold higher than the parent compound. oup.comnih.gov This suggests that the oxidized forms have a reduced affinity for the fMLP receptor. oup.comnih.gov
Table 1: Binding and Chemotactic Characteristics of fMLP on Human Monocytes
| Parameter | Value | Reference |
|---|---|---|
| Responsive Monocyte Subpopulation | 20% - 40% | nih.gov |
| Binding Sites per Cell | 64,000 - 77,000 | nih.gov |
| Equilibrium Dissociation Constant (Kd) | 23 - 37 nM | nih.gov |
| Time to Binding Equilibrium | 20 - 30 minutes | nih.gov |
Basophil Histamine (B1213489) Release Pathways
Met-Leu-Phe acetate salt is a powerful secretagogue for basophils, inducing the rapid release of inflammatory mediators, most notably histamine. nih.gov The pathway for fMLP-induced histamine release is distinct from that triggered by other stimuli, such as the cross-linking of surface-bound Immunoglobulin E (IgE) via anti-IgE antibodies. nih.gov
A key difference lies in the kinetics of the response. Histamine release stimulated by fMLP is almost instantaneous, with a half-life (t1/2) of less than 10 seconds. nih.gov This is more than 20 times faster than the release induced by anti-IgE, which has a half-life greater than 240 seconds. nih.gov This rapid degranulation suggests different underlying signal transduction mechanisms. nih.gov The process of degranulation involves the fusion of intracellular granules, which contain histamine, with the plasma membrane, leading to the expression of granule membrane proteins like CD63 on the cell surface. nih.gov The level of CD63 expression has been shown to strongly correlate with the amount of histamine released. nih.gov
Further investigation into the signaling pathways reveals that the fMLP-induced release is largely independent of protein kinase C (PKC). nih.gov In fact, the inhibition of PKC with staurosporine (B1682477) slightly potentiates the histamine release triggered by fMLP. nih.gov This is in stark contrast to the anti-IgE pathway, which is partially inhibited by PKC inhibitors. nih.gov Moreover, wortmannin, an inhibitor of a PKC-independent pathway, completely blocks anti-IgE-induced release but has no effect on the fMLP-induced response. nih.gov These findings underscore that fMLP activates a distinct, rapid, and PKC-independent pathway for basophil degranulation. nih.gov
Table 2: Comparison of Basophil Histamine Release Pathways
| Stimulus | Half-Life of Release (t1/2) | Effect of PKC Inhibition (Staurosporine) | Effect of Wortmannin | Reference |
|---|---|---|---|---|
| fMLP | < 10 seconds | Slightly potentiated | No effect | nih.gov |
| Anti-IgE | > 240 seconds | Partially inhibited | Completely inhibited | nih.gov |
Induction of Leukocyte Aggregation
N-formylmethionyl-leucyl-phenylalanine is a potent inducer of leukocyte aggregation, a process central to the inflammatory response where immune cells adhere to one another. wikipedia.orgnih.gov This effect is particularly pronounced in neutrophils, which are the most abundant type of leukocyte. nih.govmdpi.com When stimulated with fMLP, neutrophils in suspension undergo a transient auto-aggregation. wikipedia.org This increased adhesiveness is also observed in whole blood, where fMLP triggers cell aggregation accompanied by a significant decrease in the number of circulating platelets and a smaller decrease in neutrophil counts. nih.gov
The process of fMLP-induced neutrophil aggregation is rapid but reversible. tandfonline.com Following stimulation, aggregation reaches a plateau phase that lasts for approximately two minutes before the cells begin to disaggregate. tandfonline.com The mechanism involves a multi-step cascade of molecular interactions. The initial capture and adhesion between neutrophils are mediated by L-selectin on one cell binding to its ligands on another. tandfonline.com This is followed by the activation of β2-integrins, which are crucial for establishing firm, shear-resistant adhesion between the cells. tandfonline.com
The aggregation of neutrophils can also lead to the secondary activation of other cells, such as platelets. nih.gov When purified neutrophils and platelets are incubated together, the addition of fMLP induces marked platelet aggregation and the secretion of ATP. nih.gov This indicates that substances released from fMLP-stimulated neutrophils, such as arachidonic acid metabolites and Platelet-Activating Factor (PAF), can activate nearby platelets, further amplifying the inflammatory cascade. nih.govnih.gov The entire process is tightly regulated, with the fMLP receptor being associated with a specific GTP-binding protein that is sensitive to pertussis toxin, which can inhibit fMLP-mediated aggregation. nih.gov
Table 3: Effect of fMLP on Cell Counts and Aggregation in Rabbit Whole Blood
| fMLP Concentration | Aggregation (ohms) | Platelet Count Decrease | Neutrophil Count Decrease | Reference |
|---|---|---|---|---|
| 1.0 µM | 9.9 ± 0.7 | 54.6% ± 6.0% | 25.0% ± 1.9% | nih.gov |
| 0.01 µM | 5.2 ± 1.2 | 45.6% ± 3.8% | 12.9% ± 1.7% | nih.gov |
Investigational Research Models for Met Leu Phe Acetate Salt in Pathophysiology
Role in In Vitro and In Vivo Models of Inflammatory Processes
Met-Leu-Phe is extensively utilized to induce and study inflammatory responses in both laboratory cell cultures (in vitro) and living organisms (in vivo).
In Vitro Models:
In vitro, fMLP is frequently used to stimulate neutrophils and other phagocytic cells to study the cellular and molecular mechanisms of inflammation. imrpress.commdpi.com When neutrophils are exposed to fMLP, they exhibit a range of pro-inflammatory responses, including:
Chemotaxis: Directed cell migration towards the fMLP gradient, mimicking the recruitment of neutrophils to a site of infection or injury. ebi.ac.ukphysiology.org
Reactive Oxygen Species (ROS) Production: A rapid increase in the generation of ROS, also known as the respiratory burst, which is a key mechanism for killing pathogens. physiology.orgresearchgate.net
Degranulation: The release of enzymes and other pro-inflammatory mediators from intracellular granules. mdpi.com
Cytokine Gene Expression: fMLP can induce the expression of genes for pro-inflammatory cytokines in human peripheral blood monocytes. medchemexpress.com
Researchers use these fMLP-induced responses to investigate the efficacy of potential anti-inflammatory compounds. For example, studies have shown that compounds like eugenol (B1671780) can inhibit fMLP-induced superoxide (B77818) anion production in human neutrophils. researchgate.net Similarly, the inhibitory effects of various novel compounds on neutrophil activation are often tested against fMLP stimulation. nih.govthieme-connect.de
In Vivo Models:
In animal models, fMLP is used to induce localized inflammation to study the complex interactions between different cell types and signaling molecules in a living system. For instance, intraperitoneal injection of fMLP in mice can enhance gastrointestinal motility, a response that involves the release of other signaling molecules like acetylcholine (B1216132) and substance P. researchgate.net Furthermore, fMLP has been used in models of vascular inflammation, where it promotes the migration of neutrophils and vascular smooth muscle cells. frontiersin.org These in vivo models are critical for understanding how fMLP contributes to the pathogenesis of inflammatory diseases and for evaluating the therapeutic potential of new drugs. imrpress.comthno.org
Table 1: Investigational In Vitro and In Vivo Models for Met-Leu-Phe Acetate (B1210297) Salt in Inflammation
| Model Type | Specific Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro | Human Neutrophils | fMLP induces a concentration-dependent increase in reactive oxygen species (ROS) production and reduces chemotactic capacity. | physiology.org |
| In Vitro | Human Neutrophils | Eugenol inhibits fMLP-induced superoxide anion generation by affecting signaling pathways. | researchgate.net |
| In Vitro | Human Peripheral Blood Monocytes | fMLP induces proinflammatory cytokine gene expression. | medchemexpress.com |
| In Vivo | Mice | Intraperitoneal injection of fMLP enhances gastrointestinal motility through the release of acetylcholine and substance P. | researchgate.net |
| In Vivo | Mice | fMLP is used to induce vascular inflammation and study neutrophil migration. | frontiersin.orgthno.org |
Contributions to Host Defense Mechanisms against Pathogens
Met-Leu-Phe plays a significant role in the innate immune system's defense against invading pathogens. ebi.ac.uk As a mimic of bacterial N-formylated peptides, fMLP is recognized by FPRs on leukocytes, initiating a rapid response to bacterial infections. abcam.com
This recognition triggers a cascade of events crucial for eliminating pathogens:
Leukocyte Recruitment: fMLP is a powerful chemoattractant, guiding neutrophils and other phagocytes to the site of infection. ebi.ac.ukgoogle.com
Phagocytosis: The process of engulfing and destroying bacteria and other foreign particles is enhanced by fMLP. imrpress.com
Bactericidal Activity: fMLP stimulates neutrophils to produce and release bactericidal agents, including reactive oxygen species and enzymes, to kill pathogens. physiology.org
However, the interaction between fMLP and host defense is complex. While it generally promotes bacterial killing, one study found that in the presence of fibrin, fMLP paradoxically inhibited the killing of Staphylococcus epidermidis by human neutrophils, suggesting that the local tissue environment can modulate its effects. nih.gov The ability of fMLP to attract immune cells has also been explored for therapeutic applications, such as in conjugates with antimicrobial agents to target infections. google.com
Analysis of Mitochondrial-Derived Formyl Peptides in Sterile Inflammation Models
While N-formylated peptides were initially thought to be exclusive to bacteria, it is now known that mitochondria, due to their evolutionary origins, can also produce and release them. nih.govnih.gov These mitochondrial-derived formyl peptides (MDFPs) act as damage-associated molecular patterns (DAMPs), signaling tissue injury and initiating a sterile inflammatory response in the absence of infection. imrpress.comaai.org
Met-Leu-Phe is used as a prototypical formyl peptide to study the mechanisms of MDFP-driven sterile inflammation. imrpress.comnih.gov Research in this area has revealed that:
Mitochondrial damage and subsequent release of MDFPs can activate neutrophils via FPR1, leading to inflammation in sterile conditions like trauma and rheumatoid arthritis. nih.govnih.gov
In models of acute respiratory distress syndrome (ARDS), MDFPs have been found to be elevated and contribute to lung inflammation through FPR1-dependent mechanisms. bmj.com
Studies using animal models have shown that MDFPs can induce systemic inflammatory response syndrome (SIRS), a condition characterized by widespread inflammation that can lead to organ failure. nih.gov
These findings highlight the critical role of the fMLP-FPR signaling pathway in mediating inflammatory responses to both pathogenic invasion and sterile tissue damage.
Table 2: Role of Mitochondrial-Derived Formyl Peptides in Sterile Inflammation
| Condition | Key Findings | Reference |
|---|---|---|
| Trauma/SIRS | Mitochondrial N-formyl peptides (F-MIT) can trigger systemic inflammatory response syndrome (SIRS), including hypotension and vascular collapse, through formyl peptide receptor (FPR) activation. | nih.gov |
| Rheumatoid Arthritis | Levels of mitochondrial N-formyl methionine peptides are elevated in the circulation of patients with rheumatoid arthritis and are associated with disease activity and neutrophil activation. | nih.gov |
| Acute Respiratory Distress Syndrome (ARDS) | Mitochondrial formylated peptides are elevated in patients with ARDS and drive neutrophil activation and chemotaxis through FPR1-dependent mechanisms, contributing to lung inflammation. | bmj.com |
Modulation of Smooth Muscle Contraction and Neurotransmitter Release in Isolated Tissue Models (e.g., Gastrointestinal)
Beyond its role in immunity, Met-Leu-Phe has been shown to influence the function of smooth muscle and nerve cells, particularly in the gastrointestinal tract.
In isolated tissue preparations, such as the guinea pig ileum, fMLP induces dose-dependent contractions of the smooth muscle. ebi.ac.ukresearchgate.net This effect is mediated by the activation of formyl peptide receptors. researchgate.net The contractile response to fMLP is complex and involves the release of other signaling molecules:
Neurotransmitters: The contraction is partially dependent on the release of acetylcholine and substance P from myenteric motor neurons. researchgate.netfrontiersin.org
Prostanoids: The inflammatory mediators known as prostanoids also contribute to the fMLP-induced muscle contraction. researchgate.net
Studies on airway smooth muscle have shown that fMLP can induce a biphasic response, with an initial rapid depolarization and transient contraction, followed by a prolonged hyperpolarization. nih.gov This is distinct from the sustained contraction caused by other agents like substance P, suggesting that different receptors trigger unique functional responses in the same tissue. nih.gov Furthermore, fMLP has been shown to stimulate nitric oxide production in embryonic neurons, indicating its potential role in neuromodulation. frontiersin.org These findings suggest that fMLP and its receptors may play a role in regulating gastrointestinal motility and other functions involving smooth muscle and neuronal communication. researchgate.netallenpress.comdntb.gov.ua
Advanced Methodological Approaches in Met Leu Phe Acetate Salt Research
Cellular Functional Assays
Chemotaxis Assays (e.g., Transwell Migration, Boyden Chamber, Zigmond Chamber)
Chemotaxis, the directed migration of cells along a chemical gradient, is a hallmark response to f-Met-Leu-Phe. Various assays are employed to quantify this process. The Boyden chamber and its modifications, such as Transwell migration assays, are fundamental tools. In a typical setup, a porous membrane separates two compartments. A suspension of leukocytes, such as neutrophils, is placed in the upper chamber, while a solution containing f-Met-Leu-Phe is placed in the lower chamber, creating a chemoattractant gradient. google.com After incubation, the number of cells that have migrated through the pores to the lower side of the membrane is quantified, providing a measure of the chemotactic response. google.com
Research using a modified Boyden chamber demonstrated that f-Met-Leu-Phe induces true chemotaxis in neutrophils. google.com Studies comparing the chemotactic potency of f-Met-Leu-Phe with its conjugates, such as a silver sulfadiazine (B1682646) complex, have been performed to assess whether modifications alter its migratory activity. google.com While the peptide alone was more active, the conjugate retained significant chemotactic properties. google.com The Zigmond chamber is another specialized device used for observing and quantifying chemotaxis, particularly for creating stable, defined gradients for microscopic observation of cell movement. sigmaaldrich.com
Studies have determined the optimal concentrations for inducing chemotaxis, with maximal responses for neutrophils typically observed at concentrations between 0.01 and 0.1 µM of f-Met-Leu-Phe. cloudfront.net Concentrations higher than this can lead to an inhibition of cell migration. cloudfront.net
| Compound | Cell Type | Assay | ED₅₀ (Molar Concentration for 50% Maximal Activity) |
|---|---|---|---|
| f-Met-Leu-Phe | Human Monocytes | Boyden Chamber | 3.0 x 10⁻¹¹ M |
| f-Met-Leu-Phe-AgSDZ | Human Monocytes | Boyden Chamber | 1.0 x 10⁻⁹ M |
| f-Met-Leu-Phe | Rabbit PMNs | Boyden Chamber | 1.0 x 10⁻¹⁰ M |
| f-Met-Leu-Phe-AgSDZ | Rabbit PMNs | Boyden Chamber | 3.0 x 10⁻⁹ M |
Receptor Binding Assays (e.g., Radioligand Displacement, Competitive Binding)
Receptor binding assays are essential for characterizing the interaction between f-Met-Leu-Phe and its cell surface receptors (FPRs). These assays measure the affinity and specificity of the ligand-receptor binding. Competitive binding assays are commonly used, where a labeled form of a ligand (e.g., a radiolabeled or fluorescently tagged f-Met-Leu-Phe analogue) competes with unlabeled f-Met-Leu-Phe for binding to receptors on intact cells or purified plasma membranes. frontiersin.orgnih.gov By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled peptide, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC₅₀) can be determined.
These assays have been instrumental in demonstrating that the f-Met-Leu-Phe receptor is coupled to a GTP-binding protein (G-protein). nih.gov The addition of guanine (B1146940) nucleotides, like Guanylyl Imidodiphosphate, reduces the binding affinity of f-Met-Leu-Phe, a characteristic feature of G-protein coupled receptors (GPCRs). nih.gov Furthermore, treatment of neutrophil membranes with pertussis toxin, which ADP-ribosylates and inactivates specific G-proteins of the Gi/o family, inhibits this nucleotide-mediated regulation of receptor affinity. nih.gov This provided key evidence that the f-Met-Leu-Phe receptor signals through a pertussis toxin-sensitive G-protein to elicit cellular responses. nih.gov
| Condition | Effect on f-Met-Leu-Phe Binding | Inferred Mechanism |
|---|---|---|
| Control Membranes | High-affinity binding state present. | Functional coupling of receptor to G-protein. |
| + Guanine Nucleotide | Shift to low-affinity binding state. | Dissociation of receptor-G-protein complex. |
| Pertussis Toxin Pretreatment | Inhibition of guanine nucleotide-mediated affinity shift. | Uncoupling of the receptor from the Gi protein due to ADP-ribosylation. |
Measurement of Reactive Oxygen Species (e.g., Luminol-Enhanced Chemiluminescence)
Stimulation of phagocytes like neutrophils with f-Met-Leu-Phe triggers a "respiratory burst," characterized by a rapid increase in oxygen consumption and the production of reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). google.comsigmaaldrich.com Luminol-enhanced chemiluminescence is a highly sensitive and widely used method to measure this response in real-time. oup.commdpi.com The assay is based on the principle that ROS produced by the cell oxidize luminol (B1675438), resulting in the emission of light (chemiluminescence) that can be quantified with a luminometer. mdpi.com This technique can measure both intracellular and extracellular ROS generation. oup.com
Research utilizing this method has shown that neutrophils from patients with certain inflammatory conditions, like systemic sclerosis (SSc), are primed for ROS generation and produce a greater response to f-Met-Leu-Phe compared to cells from healthy controls. oup.comnih.gov These assays are critical for investigating the role of f-Met-Leu-Phe in inflammatory processes and oxidative stress. nih.gov The experimental setup typically involves incubating isolated neutrophils with luminol and then stimulating them with a specific concentration of f-Met-Leu-Phe (e.g., 1 µM), followed by immediate and continuous measurement of light emission. oup.com
| Cell Type | Stimulant | Assay Method | Finding |
|---|---|---|---|
| SSc Patient Neutrophils | f-Met-Leu-Phe (fMLP) | Luminol-Enhanced Chemiluminescence | Greater increase in ROS generation compared to controls. |
| Healthy Control Neutrophils | f-Met-Leu-Phe (fMLP) | Luminol-Enhanced Chemiluminescence | Standard ROS generation response. |
| Unstimulated SSc Neutrophils | None | Luminol-Enhanced Chemiluminescence | Generated lower levels of ROS than unstimulated controls. |
| SSc Neutrophils (unprimed) | f-Met-Leu-Phe (fMLP) | Luminol-Enhanced Chemiluminescence | Demonstrated an increased response, indicating in vivo priming. |
Degranulation and Enzyme Release Assays (e.g., β-Hexosaminidase Release)
In addition to chemotaxis and ROS production, f-Met-Leu-Phe is a potent inducer of degranulation in neutrophils and other granulocytes. google.comcloudfront.net This process involves the fusion of intracellular granules with the plasma membrane, releasing their contents, which include a variety of enzymes and antimicrobial proteins. Assays to measure degranulation typically quantify the activity of specific granule-associated enzymes in the cell supernatant following stimulation. Commonly measured enzymes include lysozyme, myeloperoxidase, neutrophil elastase, and β-hexosaminidase. cloudfront.netnih.govumich.edu
Studies have revealed a complex relationship between degranulation and other cellular functions. For instance, the concentrations of f-Met-Leu-Phe that are optimal for inducing exocytosis are higher than those that are optimal for chemotaxis. cloudfront.net In fact, vigorous degranulation (e.g., release of more than 30% of cellular lysozyme) can lead to an inhibition of chemotactic responsiveness, associated with increased cell adhesiveness and reduced binding of the chemoattractant. cloudfront.net Research has also explored the modulation of this response, showing that agents like prostaglandins, which increase intracellular cAMP, can inhibit f-Met-Leu-Phe-induced lysosomal enzyme release. umich.edu
| Inhibitory Agent | f-Met-Leu-Phe-Induced Response | Effect | Correlation |
|---|---|---|---|
| 15-methyl-PGE₁ | Lysosomal Enzyme Release | Inhibited | Correlated with increased intracellular cAMP. |
| Prostaglandin I₂ (PGI₂) | Lysosomal Enzyme Release | Inhibited | Correlated with increased intracellular cAMP. |
| 15-methyl-PGE₁ | Superoxide Anion (O₂⁻) Production | Inhibited | Correlated with increased intracellular cAMP. |
| Prostaglandin I₂ (PGI₂) | Superoxide Anion (O₂⁻) Production | Inhibited | Correlated with increased intracellular cAMP. |
Intracellular Calcium Flux Measurements (e.g., Fluorescence-Based Assays)
A rapid, transient increase in the concentration of intracellular free calcium ([Ca²⁺]i) is one of the earliest signaling events following the binding of f-Met-Leu-Phe to its receptor. rupress.orgnih.gov This calcium flux is a critical second messenger that helps to regulate numerous downstream cellular responses. Fluorescence-based assays are the standard method for measuring these changes in [Ca²⁺]i. Cells are loaded with a fluorescent Ca²⁺ indicator dye, such as Fura-2 AM, which changes its fluorescence properties upon binding to calcium. aai.org By monitoring the fluorescence intensity with a spectrofluorometer or a fluorescence microscope, researchers can track the real-time dynamics of [Ca²⁺]i mobilization upon stimulation with f-Met-Leu-Phe. rupress.orgaai.org
These assays have been pivotal in dissecting the specific roles of calcium in different neutrophil functions. For example, studies using conformational analogues of f-Met-Leu-Phe have shown that an analogue which induces superoxide release and degranulation causes a significant increase in [Ca²⁺]i. nih.gov In contrast, an analogue that only triggers chemotaxis does not alter [Ca²⁺]i levels, suggesting that chemotaxis may be independent of a global rise in intracellular calcium, unlike secretory responses. nih.gov Other work has demonstrated that while f-Met-Leu-Phe induces a rise in [Ca²⁺]i, this increase is not, by itself, sufficient to trigger the extensive actin polymerization associated with cell motility. rupress.org
| Stimulus | Chemotaxis | Superoxide Release & Degranulation | Change in Intracellular Ca²⁺ |
|---|---|---|---|
| for-Thp-Leu-Ain-OMe | Yes | No | No change |
| for-Met-δ(z)Leu-Phe-OMe | No | Yes | Significant increase |
Flow Cytometry for Cell Activation State and Surface Marker Expression
Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells in a suspension. In f-Met-Leu-Phe research, it is widely used to assess cell activation by measuring changes in the expression of specific cell surface markers. nih.govpubcompare.ai Following stimulation with f-Met-Leu-Phe, cells are incubated with fluorescently-labeled monoclonal antibodies that bind to specific surface proteins (CD, or 'cluster of differentiation' markers). The flow cytometer then measures the fluorescence intensity of individual cells, allowing for the quantification of changes in protein expression on different cell populations within a sample. nih.gov
This method has been used to show that f-Met-Leu-Phe stimulation of neutrophils leads to rapid changes in their activation state. For instance, research on neutrophils from asthmatic patients and healthy controls showed that a 10-minute stimulation with f-Met-Leu-Phe (10⁻⁷ M) caused a significant upregulation of the integrin CD11b and the complement receptor CD35, and a downregulation (shedding) of the adhesion molecule L-selectin (CD62L). nih.gov These changes reflect the transition of neutrophils to an activated state, ready to adhere to the endothelium and migrate into tissues. Flow cytometry can also be used to assess the activation of other cells, such as basophils, by measuring the upregulation of markers like CD63. pubcompare.ai
| Surface Marker | Function | Effect of f-Met-Leu-Phe Stimulation |
|---|---|---|
| CD11b | Adhesion, component of Mac-1/CR3 | Increased expression |
| CD18 | Adhesion, β₂ integrin subunit | Increased expression |
| CD35 | Complement receptor 1 (CR1) | Increased expression |
| CD62L | L-selectin, adhesion molecule | Decreased expression (shedding) |
Biochemical Assays for Protein Phosphorylation and Kinase Activity (e.g., Western Blotting, Co-immunoprecipitation)
Biochemical assays are fundamental in elucidating the signaling cascades triggered by fMLP. Techniques like Western blotting and co-immunoprecipitation have been pivotal in mapping the phosphorylation events and protein-protein interactions that follow receptor activation. mtoz-biolabs.comthermofisher.comebi.ac.ukabcam.com
Western Blotting in fMLP Research
Western blotting is a cornerstone technique used to detect specific proteins and their post-translational modifications, such as phosphorylation, in cell lysates. In the context of fMLP research, it has been extensively used to demonstrate the activation of various kinases. For instance, stimulation of human neutrophils with fMLP leads to a rapid, dose- and time-dependent increase in the tyrosine phosphorylation of several proteins. nih.gov Notably, two proteins with molecular weights of approximately 40 kDa and 42 kDa, identified as members of the mitogen-activated-protein (MAP) kinase family, show predominant phosphorylation upon fMLP treatment. nih.gov
Further studies have utilized Western blotting to investigate the role of specific kinase pathways. For example, the p38 MAP kinase becomes rapidly tyrosine phosphorylated and activated in human polymorphonuclear leukocytes (PMN) in response to fMLP. researchgate.net This activation can be partially inhibited by wortmannin, a phosphatidylinositol 3-kinase inhibitor, and bis-indolylmaleimide, a protein kinase C antagonist, indicating a complex regulatory network. researchgate.net Similarly, fMLP stimulation has been shown to induce the phosphorylation of p44/42 MAP kinase (ERK1/2). kau.edu.saresearchgate.net The use of specific inhibitors, such as PD98059, in conjunction with Western blotting, has confirmed that the fMLP-induced activation of the ERK cascade can be completely blocked, thereby allowing researchers to probe the functional consequences of this pathway. researchgate.net
Co-immunoprecipitation (Co-IP) in fMLP Research
Co-immunoprecipitation is a powerful technique for identifying and studying protein-protein interactions within their native cellular environment. mtoz-biolabs.comebi.ac.ukabcam.com This method has been instrumental in understanding the composition of signaling complexes that form upon fMLP receptor activation. For example, co-immunoprecipitation studies have revealed that in unactivated polymorphonuclear neutrophils (PMNs), the cytoskeletal protein talin constitutively binds to β2 integrins. nih.gov However, upon activation with fMLP, this interaction is disrupted, coinciding with the proteolysis of talin. nih.gov This suggests a mechanism by which fMLP can modulate cell adhesion.
Co-IP has also been employed to study the physical association between different kinases in the fMLP signaling pathway. For instance, p38 MAP kinase and MAPK-activated protein kinase-2 (MAPKAPK-2) were found to be associated in unstimulated PMNs. researchgate.net Upon stimulation with fMLP, this complex dissociates, coinciding with the activation of both kinases. researchgate.net In another example, co-immunoprecipitation studies in fMLP-stimulated cells were used to investigate the potential in vivo interaction among AKT, ERK1/2, and PLD, revealing a complex interplay between these signaling molecules. researchgate.net
Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating ligand-receptor interactions at an atomic level. nih.govmdpi.comnih.govresearchgate.net These methods provide insights into the dynamic behavior of the fMLP-receptor complex, which are often difficult to obtain through experimental techniques alone. dphg.de
MD simulations allow researchers to study the time-dependent interactions between fMLP and its receptor, formyl peptide receptor 1 (FPR1). mdpi.comnih.gov By simulating the molecular system in a realistic environment, including water molecules, these simulations can reveal long-lasting molecular interactions and predict the dynamic behavior of the ligand-receptor complex. mdpi.comnih.gov This goes beyond the static picture provided by techniques like X-ray crystallography, offering a more complete understanding of the binding process. dphg.de
These computational approaches are used to predict binding modes, binding affinities, and the stability of the fMLP-FPR1 system. researchgate.net For example, computational modeling can be used to suggest that the side chains of certain amino acids, like phenylalanine and methionine, would be too large to be accommodated by the hydrophobic pocket of a receptor, which can be correlated with experimental binding data. nih.gov Furthermore, advancements in high-performance computing have enabled the analysis of large and complex molecular dynamics trajectories, providing detailed information on the binding properties and dynamics of the system. mdpi.comnih.gov
The combination of molecular docking and MD simulations is a powerful strategy in fMLP research. researchgate.net Docking can predict the initial binding pose of fMLP to FPR1, while MD simulations can then be used to refine this pose and study the stability of the interaction over time. researchgate.net This integrated approach helps in understanding the structure-function relationship of the receptor and can guide the design of novel ligands with specific agonist or antagonist properties.
Genetic Engineering and Gene Knockout Models for Receptor Studies in Cell Lines
Genetic engineering techniques, particularly the creation of gene knockout models in cell lines, have been transformative in dissecting the specific roles of fMLP receptors. guidetopharmacology.orgnih.govelifesciences.orgatsjournals.orgnih.govelifesciences.orgjax.org By ablating the gene encoding a particular receptor, researchers can definitively determine its contribution to fMLP-induced cellular responses.
The primary receptor for fMLP is the formyl peptide receptor 1 (FPR1). mdpi.comguidetopharmacology.org To study its function, researchers have created FPR1 knockout (Fpr1-/-) cell lines and animal models. guidetopharmacology.orgnih.govatsjournals.orgnih.govjax.orgresearchgate.net These models have been instrumental in confirming that FPR1 is the high-affinity receptor responsible for mediating many of the classical fMLP-induced responses in neutrophils, such as chemotaxis, calcium mobilization, and superoxide production. atsjournals.orgnih.gov For instance, neutrophils from Fpr1 knockout mice show a poor response to fMLP. guidetopharmacology.org The fMLP-induced calcium flux observed in wild-type neutrophils is absent in cells from Fpr1-/- mice. nih.gov
More recently, CRISPR/Cas9 technology has been employed to generate single gene knockouts in cell lines like HL-60, a human promyelocytic leukemia cell line that can be differentiated into neutrophil-like cells. elifesciences.orgelifesciences.org Creating an FPR1 knockout in these cells completely inhibits fMLP-induced cellular swelling, demonstrating the essential role of this receptor in this specific response. elifesciences.orgelifesciences.org
These genetic models also allow for the investigation of the roles of other related formyl peptide receptors, such as FPR2 and FPR3. By comparing the responses of wild-type cells to those lacking one or more of these receptors, the specific ligand preferences and signaling pathways associated with each receptor can be delineated. For example, while FPR1 is the high-affinity receptor for fMLP, other ligands may preferentially signal through FPR2. mdpi.com
The use of genetically engineered cell lines that are co-transfected with specific receptors, such as COSphox cells expressing FPR2, provides a clean system to study the function of a single receptor type in isolation. frontiersin.org This approach avoids the confounding effects of other endogenous receptors and has been used to demonstrate that certain compounds can generate superoxide in a strictly FPR2-dependent manner. frontiersin.org
Emerging Research Frontiers and Future Directions for Met Leu Phe Acetate Salt Studies
Development of Novel Agonists and Antagonists for Formyl Peptide Receptors
The therapeutic potential of modulating FPRs has spurred significant efforts in the discovery and development of novel agonists and antagonists. ebm-journal.org Research is increasingly focused on creating ligands with high selectivity for specific FPR isoforms (FPR1, FPR2, and FPR3) to elicit targeted therapeutic effects while minimizing off-target activities. ebm-journal.orgresearchgate.net
A key concept driving this research is biased agonism , where a ligand preferentially activates one of several signaling pathways downstream of a single receptor. iiarjournals.orgnih.gov This approach aims to develop drugs that can, for instance, promote the anti-inflammatory and pro-resolving functions of FPR2 while avoiding its pro-inflammatory responses. bps.ac.uknih.gov The development of biased agonists is seen as a promising strategy for creating more refined therapeutics for inflammatory diseases, neuroinflammation, and even cancer. ebm-journal.orgportlandpress.com
High-throughput screening of diverse chemical libraries has been a fruitful approach for identifying novel, non-peptide agonists and antagonists. researchgate.netbiorxiv.org These screenings have identified small-molecule compounds with low micromolar or even nanomolar efficacy that are specific for either FPR1 or FPR2. researchgate.netacs.org For example, a recent study identified Compound 17b as a small-molecule biased agonist of FPRs with vasodilator and anti-inflammatory properties. portlandpress.com Similarly, mixture-based combinatorial libraries have been used to identify highly potent and selective FPR1 agonists and FPR2 antagonists. biorxiv.org
Computational modeling and the creation of pharmacophore models are also instrumental in this process, enhancing the understanding of ligand-receptor interactions and guiding the rational design of new modulators. researchgate.netnih.gov These computational studies, combined with functional assays like intracellular calcium mobilization, provide a powerful platform for the discovery of the next generation of FPR-targeted drugs. researchgate.netacs.org
| Compound/Ligand Class | Receptor Target(s) | Activity | Key Research Finding | Citation(s) |
| Compound 17b | FPRs | Biased Agonist | Demonstrates vasodilator and anti-inflammatory effects in mouse lung tissue. | portlandpress.com |
| Pyrrolidine bis-diketopiperazine & Polyphenyl urea (B33335) libraries | FPR1, FPR2 | Agonist / Antagonist | Identification of selective, high-affinity small molecules, including a potent FPR1 agonist and FPR2 antagonist. | biorxiv.org |
| Ureidopropanamides | FPR2 | Agonist | Novel series developed with a balanced profile of potency and metabolic stability, showing potential for CNS disorders. | nih.gov |
| Ac2-26 (Annexin A1 peptide) | FPR2 | Agonist | An N-terminal fragment of Annexin A1 that retains the FPR binding site and is used to study anti-inflammatory effects. | bps.ac.uk |
| PD168368 & PD176252 | FPR1, FPR2 | Mixed Agonist | Originally developed as gastrin-releasing peptide antagonists, they were identified as potent mixed FPR1/FPR2 agonists. | acs.org |
Exploration of Broader Biological Roles and Immunomodulatory Capacities
While the role of fMet-Leu-Phe in neutrophil chemotaxis is well-established, current research is uncovering its more complex and diverse immunomodulatory capabilities. frontiersin.orgmolbiolcell.org The activation of FPRs by fMet-Leu-Phe and other ligands can trigger a wide spectrum of cellular responses beyond simple migration, influencing both the initiation and resolution of inflammation. nih.govacs.org
FPR1, the high-affinity receptor for fMet-Leu-Phe, is primarily associated with pro-inflammatory responses, including the recruitment of leukocytes, degranulation, and the production of reactive oxygen species (ROS). ebm-journal.orgfrontiersin.org However, the signaling is nuanced; for instance, fMet-Leu-Phe stimulates the gene expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) in human monocytes through a pathway dependent on phosphatidylinositol 3-kinase (PI 3-kinase). ersnet.org Furthermore, FPRs have been shown to play a direct role in the phagocytosis of bacteria, independent of traditional phagocytic receptors, by triggering calcium responses and actin polymerization. molbiolcell.org
Conversely, FPR2 is recognized for its dual role, capable of mediating both pro-inflammatory and pro-resolving effects depending on the ligand it binds. researchgate.netnih.gov It can be activated by pro-resolving mediators like Lipoxin A4 and Annexin A1, which helps to terminate the inflammatory response. ebm-journal.orgacs.org This has made FPR2 an attractive target for therapies aimed at promoting tissue repair and resolving chronic inflammation. ebm-journal.org
The influence of fMet-Leu-Phe extends to various pathological conditions. Its receptors are implicated in cardiovascular diseases, neuroinflammation, and cancer. ebm-journal.org For example, FPR activation can influence the tumor microenvironment, and FPR2 has been linked to drug resistance in breast cancer cells. ebm-journal.org The peptide also stimulates the release of matrix metalloproteinases (MMPs), such as MMP-9 from neutrophils, which can remodel the extracellular matrix during inflammation. nih.gov Understanding these broader roles is critical for appreciating the full physiological and pathological significance of the fMet-Leu-Phe signaling axis.
Integration with Systems Biology and Multi-Omics for Comprehensive Pathway Mapping
To unravel the complexity of fMet-Leu-Phe and FPR signaling, researchers are increasingly turning to systems biology and multi-omics approaches. iiarjournals.orgbps.ac.uk These strategies integrate large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics to create a holistic map of the signaling networks involved. frontiersin.orgresearchgate.net While research directly applying a full multi-omics suite to fMet-Leu-Phe is still emerging, studies on GPCRs and FPRs are laying the groundwork.
Systems biology approaches are being used to construct detailed spatiotemporal models of GPCR-mediated signaling in processes like chemoattractant sensing. nih.govmolbiolcell.org These computational models can simulate the dynamics of signaling events and predict how the network will behave under different conditions, helping to dissect complex regulatory mechanisms that are difficult to study through traditional experiments alone. nih.govbiorxiv.org
Multi-omics studies are beginning to shed light on the role of FPRs in complex diseases. For example, integrative analysis of transcriptomic and genetic data has identified FPR1 as being potentially associated with a reduced risk of Alzheimer's disease. biorxiv.orgnih.gov Transcriptomic studies have also been employed to understand the significance of altered FPR2 expression in various tissues and its link to pro- or anti-inflammatory signaling cascades. nih.gov In the context of lung disease, transcriptomics revealed that genetic variations affecting FPR expression can influence lung function in response to cigarette smoke. nih.gov
Proteomic analyses of neutrophils, the primary target of fMet-Leu-Phe, have been used to identify changes in protein abundance and pathway activation in response to inflammatory stimuli. researchgate.netfrontiersin.org For instance, proteomic profiling of neutrophils in community-acquired pneumonia revealed significant alterations in metabolic and cytoskeletal pathways, which are known to be influenced by fMLP signaling. frontiersin.org Tools like Ingenuity Pathway Analysis are used to interpret these large datasets, identifying key canonical pathways, such as those related to G-protein coupled receptor signaling and leukocyte extravasation, that are affected. researchgate.netresearchgate.netheraldopenaccess.us
The integration of these different "omics" layers promises a more complete understanding of how fMet-Leu-Phe signaling is regulated and how it contributes to health and disease, paving the way for the identification of novel biomarkers and therapeutic targets. researchgate.net
Methodological Advancements for Functional Studies (e.g., Microfluidics)
The study of cellular responses to fMet-Leu-Phe, particularly chemotaxis, has been revolutionized by methodological advancements, most notably the development of microfluidic devices. acs.orgacs.org These devices allow for the precise control of the cellular microenvironment and the generation of stable, well-defined chemical gradients, which are difficult to achieve with traditional assays like the Boyden chamber. acs.orgescholarship.org
Microfluidic systems enable researchers to study the directed migration of individual cells, such as neutrophils, in response to an fMet-Leu-Phe gradient with high spatiotemporal resolution. acs.orgresearchgate.netescholarship.org This has been crucial for dissecting the signaling dynamics that govern chemotaxis. For example, studies using microfluidics have shown that neutrophils switch from directional to more random migration at high concentrations of fMet-Leu-Phe and have helped to elucidate the role of signaling pathways like the extracellular signal-regulated kinase (ERK) pathway in this process. nih.govescholarship.org
Different types of microfluidic gradient generators have been developed, including flow-based and diffusion-based systems. escholarship.org Hydrogel-based microfluidic devices, for instance, can create stable, long-term chemical gradients without subjecting the cells to shear stress from fluid flow, which is advantageous for studying both adherent and suspension cells. nih.gov
These advanced platforms are not only used for fundamental research but also have potential clinical applications. For example, a novel microfluidic device has been developed for the functional phenotype analysis of neutrophils, demonstrating its utility in evaluating how drugs or pathological conditions (like high glucose levels) affect chemotaxis towards fMet-Leu-Phe. acs.orgresearchgate.net Such technologies offer a powerful and efficient means to quantitatively assess neutrophil function, which could be valuable for prognostic and diagnostic purposes. acs.org
Q & A
Basic Research Questions
Q. What experimental designs are optimal for studying calcium mobilization in neutrophils using Met-Leu-Phe acetate salt?
- Methodological Answer : Pre-incubate neutrophils with cytochalasin B (5 μM, 5 minutes) to enhance receptor accessibility . Use fluo-3-loaded neutrophils to monitor intracellular Ca²⁺ flux via fluorescence intensity, paired with parallel measurements of inositol 1,4,5-trisphosphate (IP3) formation at 5-second intervals . Include EGTA (4 mM) in buffers to chelate extracellular Ca²⁺ and isolate intracellular release mechanisms .
Q. How should buffer systems be selected for mass spectrometry studies of this compound?
- Methodological Answer : Avoid potassium-containing buffers (e.g., potassium phosphate) to prevent signal splitting into protonated ([M+H]⁺) and potassium adducts ([M+K]⁺), which reduces sensitivity . Use ammonium acetate buffers (pH 4.8–5.6) to generate singular [M+H]⁺ signals, enhancing signal-to-noise ratios . Validate buffer compatibility using control spectra .
Q. What protocols ensure stability of this compound in polyethylene glycol (PEG)-based formulations?
- Methodological Answer : Prepare peptide solutions (1.6 mg/mL) in acetate buffer (pH 5.0, 5 mM) and mix with PEG 1450 (30% wt/vol) . Incubate at 70°C for accelerated stability testing, then analyze degradation via reverse-phase HPLC with UV detection at 220 nm . Monitor oxidation byproducts using peroxide-free PEG batches .
Advanced Research Questions
Q. How to resolve contradictions in reported Ca²⁺ mobilization kinetics across studies?
- Methodological Answer : Standardize pre-treatment conditions (e.g., cytochalasin B concentration, incubation time) to ensure consistent receptor priming . Compare IP3 formation kinetics (measured at 20-second intervals) with Ca²⁺ flux data to identify temporal mismatches . Apply Hill equation curve-fitting to quantify cooperativity differences (slope parameter discrepancies: 1.42 ± 0.11 for Ca²⁺ vs. 0.82 ± 0.13 for IP3) .
Q. What strategies optimize detection of this compound in complex biological matrices?
- Methodological Answer : Employ hydrophilic interaction chromatography (HILIC) with ammonium acetate (75 mM, pH 4.8) and acetonitrile gradients (20–80%) to separate peptide from cellular debris . Validate recovery rates using spiked neutrophil lysates and internal standards (e.g., deuterated analogs) .
Q. How to address reproducibility challenges in neutrophil activation assays?
- Methodological Answer : Report neutrophil purity (>98% via flow cytometry) and viability (trypan blue exclusion) to ensure functional consistency . Standardize FMLP concentrations (0.3–1.0 μM) and validate responses using phorbol myristate acetate (PMA) as a positive control . Share raw fluorescence data and curve-fitting parameters in supplementary materials .
Q. What meta-analysis approaches are suitable for synthesizing conflicting data on peptide stability?
- Methodological Answer : Aggregate studies using inclusion criteria: (1) explicit buffer/pH conditions, (2) quantified degradation rates. Normalize data to "maximal observed response" metrics . Use random-effects models to account for variability in PEG molecular weights (e.g., 1450 vs. 20,000 Da) . Screen for publication bias using funnel plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
